N-tert-butyl-2-(3-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-(3-methylphenoxy)acetamide is an organic compound that belongs to the class of amides It features a tert-butyl group attached to the nitrogen atom and a 3-methylphenoxy group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(3-methylphenoxy)acetamide typically involves the reaction of tert-butylamine with 2-(3-methylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired amide product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and optimized reaction conditions can ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy group.
Reduction: Corresponding amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N-tert-butyl-2-(3-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-2-phenoxyacetamide: Similar structure but lacks the methyl group on the phenoxy ring.
N-tert-butyl-2-(2-methylphenoxy)acetamide: Similar structure but with the methyl group in a different position on the phenoxy ring.
N-tert-butyl-2-(4-methylphenoxy)acetamide: Similar structure but with the methyl group in the para position on the phenoxy ring.
Uniqueness
N-tert-butyl-2-(3-methylphenoxy)acetamide is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-tert-butyl-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C13H19NO2/c1-10-6-5-7-11(8-10)16-9-12(15)14-13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15) |
InChI Key |
IPONZDZVHAPPMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.